molecular formula C16H17F3N4O3 B2595670 N-(2-methoxyethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1351597-55-1

N-(2-methoxyethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2595670
CAS No.: 1351597-55-1
M. Wt: 370.332
InChI Key: VIFOTPJRQLAAAK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H17F3N4O3 and its molecular weight is 370.332. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antidiabetic Screening

Research has led to the synthesis of novel dihydropyrimidine derivatives, which have been evaluated for their in vitro antidiabetic activity. These compounds were synthesized through a process involving condensation and characterized using spectroscopic methods. Their evaluation through α-amylase inhibition assay indicates a focus on antidiabetic applications (J. Lalpara et al., 2021).

Cytotoxicity and Anticancer Applications

Another study has explored the synthesis, characterization, and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds, synthesized through reactions involving specific reagents, were screened against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as anticancer agents (Ashraf S. Hassan et al., 2014).

Antiplasmodial Activities

The acyl derivatives of 3-aminofurazanes, part of a Medicines for Malaria Venture (MMV) project, have shown activity against various strains of Plasmodium falciparum. This study's derivatives reveal important structure-activity relationships, with specific modifications improving antiplasmodial activity against chloroquine-sensitive and multiresistant strains, indicating potential for malaria treatment (Theresa Hermann et al., 2021).

Antimicrobial Agents

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit moderate to good activities against tested bacterial and fungal strains, showcasing the chemical compound's potential in developing new antimicrobial agents (Rahul P. Jadhav et al., 2017).

Scale-Up Synthesis for Preclinical Studies

Efficient scale-up synthesis of isoxazole-containing S1P1 receptor agonists, which are crucial for preclinical toxicological studies, represents another application of related chemical structures. This process includes regioselective cycloaddition and chemoselective hydrolysis, emphasizing the compound's significance in therapeutic research and development (Xiaoping Hou et al., 2016).

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c1-25-6-5-20-15(24)23-8-11(9-23)14-21-13(22-26-14)10-3-2-4-12(7-10)16(17,18)19/h2-4,7,11H,5-6,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOTPJRQLAAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.